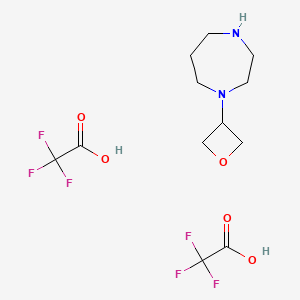

1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid

Description

1-(Oxetan-3-yl)-1,4-diazepane is a heterocyclic organic compound featuring a seven-membered 1,4-diazepane ring fused with an oxetane moiety at position 2. The oxetane group introduces a strained ether ring, enhancing solubility and metabolic stability compared to unsubstituted diazepanes . Its trifluoroacetic acid (TFA) salt form (CAS: 76-05-1) is commonly used to improve crystallinity and handling properties in pharmaceutical applications . TFA, a strong carboxylic acid (pKa ~0.23), acts as a counterion to stabilize the protonated diazepane amine, facilitating purification via precipitation or chromatography .

Properties

IUPAC Name |

1-(oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2C2HF3O2/c1-2-9-3-5-10(4-1)8-6-11-7-8;2*3-2(4,5)1(6)7/h8-9H,1-7H2;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEDKGLIILRFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid typically involves the formation of the oxetane and diazepane rings followed by their coupling with trifluoroacetic acid. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . Diazepane derivatives can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of diazepinones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxygenated derivatives.

Reduction: The diazepane ring can be reduced to form piperidine or other nitrogen-containing heterocycles.

Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can yield oxetanones, while reduction of the diazepane ring can produce piperidine derivatives.

Scientific Research Applications

1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The oxetane and diazepane rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and selectivity for specific targets by influencing its electronic and steric properties .

Comparison with Similar Compounds

Table 1: Key Parameters of 1,4-Diazepane Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituent Type | Solubility (Predicted) | Stability Notes |

|---|---|---|---|---|---|

| 1-(Oxetan-3-yl)-1,4-diazepane;TFA | C₉H₁₅F₃N₂O₂ | 264.23 g/mol | Oxetane + TFA salt | High (polar oxetane) | Enhanced metabolic stability |

| 1-(2-Fluorobenzoyl)-1,4-diazepane | C₁₂H₁₅FN₂O | 222.26 g/mol | Aromatic fluoroketone | Moderate | Prone to hydrolysis |

| 1-(3-Trifluoromethylpyridin-2-yl)-1,4-diazepane | C₁₁H₁₄F₃N₃ | 245.25 g/mol | Pyridinyl + CF₃ | Low (lipophilic CF₃) | Acid-sensitive |

| 1-(2,2,2-Trifluoroethyl)-1,4-diazepane diHCl | C₇H₁₃F₃N₂·2HCl | 290.11 g/mol | Trifluoroethyl + HCl | High (ionic salt) | Hygroscopic |

Key Observations :

- Polarity : The oxetane group in the target compound increases polarity compared to trifluoroethyl or aromatic substituents, improving aqueous solubility .

- Metabolic Stability : Oxetanes resist oxidative degradation better than benzoyl or pyridinyl groups, as seen in related antimalarial agents .

- Salt Forms : TFA salts (pKa ~0.23) provide stronger acidity than HCl (pKa ~-8), enabling selective crystallization in complex mixtures .

Research Findings and Challenges

Biological Activity

The compound 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound can be described structurally as follows:

- Core Structure : The diazepane ring provides a stable framework that is often associated with various pharmacological activities.

- Functional Groups : The presence of the oxetane moiety and trifluoroacetic acid enhances its interaction with biological targets.

Synthesis

The synthesis of 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The initial steps may include the formation of the oxetane ring followed by the introduction of the diazepane structure through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have evaluated the anticancer activity of related diazepane derivatives. For instance, compounds derived from similar structures have shown promising cytotoxic effects against various human cancer cell lines. The sulforhodamine B (SRB) assay has been employed to assess their efficacy.

Table 1: Cytotoxic Activity of Diazepane Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa (cervical) | 3.61 |

| Compound B | MCF-7 (breast) | 4.79 |

| Compound C | 143B (osteosarcoma) | 0.97 |

These results indicate that modifications to the diazepane framework can significantly impact biological activity, suggesting that 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid may exhibit similar or enhanced properties.

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Research into structural analogs indicates interactions with specific cellular pathways that regulate growth and survival.

Case Studies

A notable case study involved the synthesis and evaluation of a series of diazepane derivatives, including those with oxetane substituents. These studies revealed that structural modifications could lead to significant variations in biological activity.

Case Study Summary:

- Objective : To evaluate the anticancer potential of synthesized diazepane derivatives.

- Methodology : Compounds were tested against multiple cancer cell lines using standard cytotoxicity assays.

- Findings : Several derivatives demonstrated IC50 values in low micromolar ranges, indicating strong anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.